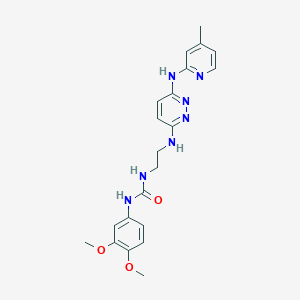
1-(3,4-Dimethoxyphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethoxyphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C21H25N7O3 and its molecular weight is 423.477. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3,4-Dimethoxyphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a unique structural framework characterized by:
- Urea moiety
- Dimethoxyphenyl group
- Substituted pyridazinyl group
The molecular formula is C21H25N7O3, with a molecular weight of approximately 423.5 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step processes. One common method includes:
- Reacting a substituted phenol with an appropriate isocyanate.
- Coupling with a pyridazine derivative.
This method allows for the introduction of various functional groups that enhance biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that urea derivatives can inhibit cell proliferation in various cancer cell lines .
Table 1: Comparison of Similar Compounds and Their Biological Activities
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(4-Methylpyridin-2-yl)-3-(2-(6-(4-fluorophenyl)aminopyridazin-3-yl)amino)ethyl)urea | Similar urea structure | Anticancer |
| 1-(3-Chlorophenyl)-3-(2-(6-(methylpyridinyl)amino)pyridazin-3-yl)urea | Similar core structure | Anticancer |
| 1-(Phenyl)-3-(2-(5-amino-pyrimidinyl))urea | Simple urea derivative | Antimicrobial |
The unique combination of functional groups in this compound may enhance its efficacy against certain cancer types while minimizing off-target effects observed in other similar compounds .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of specific protein targets related to cancer cell proliferation.
- Modulation of signaling pathways critical for tumor growth and survival.
Case Studies
Several studies have investigated the biological activity of related compounds in clinical settings. For instance, a study on pyridazine derivatives demonstrated their ability to inhibit cancer cell growth in vitro and in vivo models . Another investigation highlighted the potential for these compounds to act as selective inhibitors for specific kinases associated with tumorigenesis.
科学研究应用
Research indicates that compounds similar to 1-(3,4-Dimethoxyphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea exhibit significant biological activities, particularly in cancer therapy.
Anticancer Properties
- In Vitro Studies : Various studies have evaluated the antiproliferative effects of urea derivatives against human cancer cell lines. For instance, derivatives have shown promising results against the National Cancer Institute's (NCI) 60 human cancer cell lines, indicating broad-spectrum activity against multiple cancer types .
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death through various biochemical pathways. This mechanism has been observed in related compounds where structural modifications significantly impact efficacy .
Case Studies
Several case studies highlight the efficacy of urea derivatives similar to this compound:
- Study on Diarylurea Derivatives : A series of diarylurea derivatives were synthesized and tested for antiproliferative activity against various cancer cell lines. Compounds demonstrated significant growth inhibition at low concentrations, with some achieving IC50 values indicating potent anticancer activity .
- Pyridazine-Based Compounds : Research on pyridazine-containing urea derivatives showed that modifications could lead to increased selectivity and potency against specific cancer types, suggesting that the structural features of this compound may similarly enhance its therapeutic profile .
Potential Applications
Given its structural characteristics and biological activity, this compound holds promise for applications in:
- Cancer Therapy : As an anticancer agent targeting multiple pathways involved in tumor growth and survival.
- Drug Development : Serving as a lead compound for further modifications aimed at improving efficacy and reducing side effects.
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O3/c1-14-8-9-22-20(12-14)26-19-7-6-18(27-28-19)23-10-11-24-21(29)25-15-4-5-16(30-2)17(13-15)31-3/h4-9,12-13H,10-11H2,1-3H3,(H,23,27)(H,22,26,28)(H2,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHCZDVZLRNARA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













